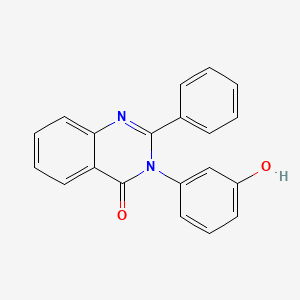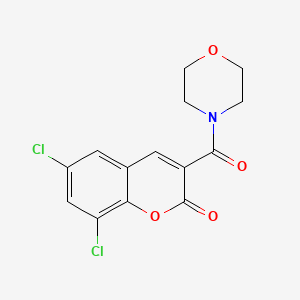![molecular formula C17H17ClO3 B5597383 2-chloro-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5597383.png)
2-chloro-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-chloro-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves several innovative methods. For instance, photo-reorganization of related chromen-4-ones under UV light leads to angular pentacyclic compounds, demonstrating a green synthesis approach without specific or toxic reagents (Dalai et al., 2017). Moreover, a metal-free one-pot synthesis method starting from dichlorocoumarins and butadienes offers a simple and versatile approach to synthesize benzo[c]chromen-6-ones (Zhang et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed insights into their configurations. X-ray diffraction studies, for example, have elucidated the crystal structure of similar compounds, providing a deeper understanding of their molecular geometry and intramolecular interactions (Manolov et al., 2012).
Chemical Reactions and Properties
Research into the chemical reactivity of similar compounds has shown the formation of novel enamines, enaminones, and benzofuran derivatives through reactions with primary amines and 1,2- and 1,3-dinucleophiles (Ali et al., 2020). Another study demonstrates the utility of a chloro-substituted precursor for constructing various heterocyclic systems, highlighting the compound's versatility in synthesis applications (Ibrahim et al., 2022).
Physical Properties Analysis
Investigations into the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives provide insight into their physical characteristics. These studies have identified compounds with enhanced fluorescence in the presence of metals, suggesting potential applications in spectrofluorometry (Gülcan et al., 2021).
Chemical Properties Analysis
The chemical properties of benzo[c]chromen-6-ones have been explored through various reactions, such as microwave-assisted cyclization and cascade lactonization/benzannulation processes. These studies reveal the potential for these compounds in the synthesis of functionalized benzo[c]chromen-6-ones with diverse structural features (Dao et al., 2018), (Duan et al., 2021).
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity
The compound is related to the broader class of 2H-chromene derivatives, known for their significant antimicrobial activity. A study focused on the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones demonstrated remarkable antimicrobial activity against different classes of bacteria and fungus, highlighting the potential of such compounds in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Oxidative Carbon-Hydrogen Bond Cleavage in Bimolecular Reactions
Another study explored the reactivity of chromenes and isochromenes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form persistent aromatic oxocarbenium ions through oxidative carbon-hydrogen cleavage. This process, tolerant of various substituents, enables the generation of diverse structures, suggesting applications in synthetic organic chemistry for constructing complex molecules (Clausen & Floreancig, 2012).
Synthesis and Structural Analysis of Chromeno[4,3-c]pyrazol-4-ones
The unexpected cyclization of chromen-2-ones with copper acetate as a catalyst has been reported, leading to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. The molecular and supramolecular structures of these compounds were elucidated, indicating potential applications in materials science and molecular engineering (Padilla-Martínez et al., 2011).
Supramolecular Structure and NMR Spectroscopy
Research on the title compound's structural aspects, like 3,7,9-trihydroxy-1-methyl-6H-benzo[c]chromen-6-one, demonstrated the impact of steric collisions on molecular conformation. This study offers insights into the molecular interactions and stability, relevant for understanding the physicochemical properties of chromene derivatives (Siegel et al., 2010).
Antimicrobial Agents Synthesis
The synthesis and evaluation of Schiff's bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents revealed that these compounds possess significant activity against various bacteria and fungi, supporting their potential use in medical and pharmaceutical applications (Bairagi, Bhosale, & Deodhar, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-10(2)9-20-16-8-15-13(7-14(16)18)11-5-3-4-6-12(11)17(19)21-15/h7-8H,1,3-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIINJLLQQUKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)
![ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5597342.png)
![2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)
![2-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5597354.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5597365.png)
![8-ethyl-3,3-dimethyl-6-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5597368.png)
![N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B5597369.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5597374.png)
